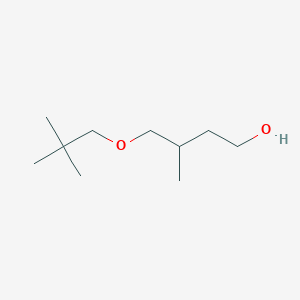![molecular formula C16H11ClO2 B14624104 (3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride CAS No. 59132-65-9](/img/structure/B14624104.png)
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride is a complex organic compound characterized by a cyclopenta[b]pyran ring system fused with a phenyl group and an acetyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride typically involves a multi-step process. One common method is the chemoselective (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes. This reaction is catalyzed by palladium complexes such as Pd2(dba)3/dppe in toluene, yielding cyclopenta[b]pyran-2-ones in high yields (78–96%) with optimized trans/cis ratios .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The cyclopenta[b]pyran ring system can participate in cycloaddition reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the acetyl chloride group.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a ketone or carboxylic acid derivative.
Scientific Research Applications
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its ability to undergo various chemical reactions allows for the synthesis of novel materials with unique properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The acetyl chloride group is highly reactive, making it a key site for chemical transformations. The cyclopenta[b]pyran ring system provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[b]pyran-2-ones: These compounds share the cyclopenta[b]pyran ring system but lack the phenyl group and acetyl chloride functionality.
Phenyl-substituted Pyrans: Compounds with a phenyl group attached to a pyran ring but without the cyclopenta fusion or acetyl chloride group.
Uniqueness
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride is unique due to the combination of its cyclopenta[b]pyran ring system, phenyl group, and acetyl chloride functionality. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
59132-65-9 |
|---|---|
Molecular Formula |
C16H11ClO2 |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
2-(3-phenylcyclopenta[b]pyran-2-yl)acetyl chloride |
InChI |
InChI=1S/C16H11ClO2/c17-16(18)10-15-13(11-5-2-1-3-6-11)9-12-7-4-8-14(12)19-15/h1-9H,10H2 |
InChI Key |
YWLSGUWXYVWVDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC3=C2)CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)](/img/structure/B14624025.png)
![2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14624029.png)
![6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide](/img/structure/B14624034.png)
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol](/img/structure/B14624040.png)
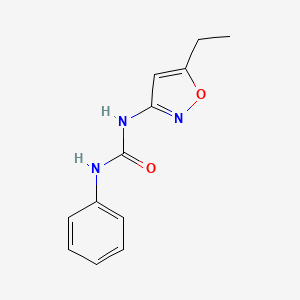
![1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14624046.png)
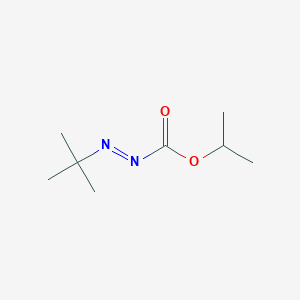
![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)

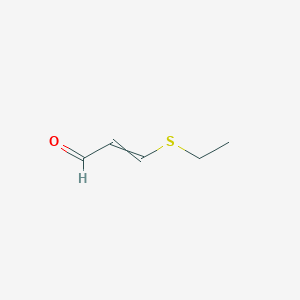
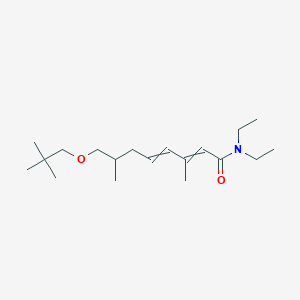

![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
